8-((2-Furylmethyl)amino)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-((2-Furylmethyl)amino)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines a purine core with a furylmethylamino group and an isopentyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-Furylmethyl)amino)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with an appropriate isopentyl halide, followed by the introduction of the furylmethylamino group through nucleophilic substitution. The reaction conditions often require the use of polar aprotic solvents and bases to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors to improve reaction efficiency and the development of greener reaction conditions to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-((2-Furylmethyl)amino)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The furylmethylamino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The purine core can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furylmethyl oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
8-((2-Furylmethyl)amino)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 8-((2-Furylmethyl)amino)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The furylmethylamino group can form hydrogen bonds with biological molecules, while the purine core can interact with nucleic acids or proteins. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 8-((2-Furylmethyl)amino)-7-isobutyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 8-((2-Furylmethyl)amino)-7-(2-phenoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
8-((2-Furylmethyl)amino)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The isopentyl side chain provides hydrophobic character, while the furylmethylamino group offers potential for hydrogen bonding and electronic interactions.
Properties
Molecular Formula |
C16H21N5O3 |
---|---|
Molecular Weight |
331.37 g/mol |
IUPAC Name |
8-(furan-2-ylmethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
InChI |
InChI=1S/C16H21N5O3/c1-10(2)6-7-21-12-13(20(3)16(23)19-14(12)22)18-15(21)17-9-11-5-4-8-24-11/h4-5,8,10H,6-7,9H2,1-3H3,(H,17,18)(H,19,22,23) |
InChI Key |
CPWVQHRWEQZWFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1NCC3=CC=CO3)N(C(=O)NC2=O)C |
Origin of Product |
United States |
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